molecular formula C14H13NO4S B2982124 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid CAS No. 1164536-80-4

2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B2982124
CAS No.: 1164536-80-4
M. Wt: 291.32
InChI Key: YZLIFDANYWPYPC-GHXNOFRVSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure features a 2-oxopropylidene substituent at position 2 and a phenyl group at position 3, contributing to unique electronic and steric properties. The Z-configuration of the exocyclic double bond at position 2 is critical for its biological activity, as stereochemistry often dictates interactions with biological targets .

Thiazolidinones are widely studied for antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9(16)7-12-15(10-5-3-2-4-6-10)14(19)11(20-12)8-13(17)18/h2-7,11H,8H2,1H3,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLIFDANYWPYPC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1N(C(=O)C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/N(C(=O)C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazolidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods may involve the use of catalysts to enhance reaction rates and selectivity. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also being explored to make the synthesis more sustainable .

Chemical Reactions Analysis

2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-(2-oxopropylidene), 3-phenyl C₁₄H₁₂N₂O₄S 304.32 Thiazolidinone, ketone, acetic acid
[(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 5-(pyridin-3-ylmethylene), 2-thioxo C₁₂H₉N₂O₃S₂ 293.34 Thioxo, pyridine
2-[(5Z)-5-[[4-(2-phenylethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 5-(4-phenethoxybenzylidene), 2-sulfanylidene C₂₃H₂₀N₂O₄S₂ 476.58 Sulfur substituent, phenethoxy
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide 2-phenylimino, 3-phenylsulfonyl, N-(2-methylphenyl) C₂₄H₂₂N₄O₄S₂ 502.58 Sulfonyl, imino, acetamide
Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate 3-cyclopentylideneamino, methyl ester C₁₇H₁₇N₃O₃S 343.41 Cyclopentylidene, ester

Key Observations :

  • Substituent Effects : Replacement of the 2-oxopropylidene group with thioxo (as in ) or sulfonyl groups () alters electron density, impacting reactivity and binding affinity.
  • Steric Factors : Bulky groups like phenylsulfonyl () or cyclopentylidene () may hinder membrane permeability but improve specificity.

Key Trends :

  • Antifungal Activity : Thioxo derivatives () show moderate activity, likely due to sulfur’s electrophilic nature disrupting fungal membranes.
  • Anti-inflammatory Effects : Fluorobenzyloxy substituents () enhance lipophilicity, improving cellular uptake and nitric oxide inhibition.
  • Antibacterial Specificity: Cyclopropyl and imino groups () may target bacterial enzymes via strain-induced reactivity.

Physicochemical Properties

Property Target Compound [(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo... N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)...
LogP 2.1 (predicted) 1.8 3.2
Solubility (mg/mL) 0.15 (aqueous) 0.25 0.08
pKa 3.8 (acetic acid) 4.1 (thioxo) 4.5 (imino)

Implications :

  • Higher logP in correlates with better membrane penetration but lower aqueous solubility.
  • The target compound’s acetic acid group (pKa ~3.8) ensures ionization at physiological pH, enhancing bioavailability.

Biological Activity

The compound 2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound based on recent studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H13N1O4S\text{C}_{13}\text{H}_{13}\text{N}_{1}\text{O}_{4}\text{S}

This structure includes a thiazolidinone ring, which is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin and chloramphenicol .

CompoundBacterial StrainMIC (µg/mL)
Thiazolidinone Derivative AS. aureus8
Thiazolidinone Derivative BE. coli16

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. The compound has been evaluated for its effects on various cancer cell lines, including breast (MDA-MB 231), colorectal (Caco2), and prostate (PC3) cancer cells. Results indicated that it possesses cytotoxic effects, with IC50 values below 10 µM for certain cell lines, suggesting a strong potential for further development in cancer therapy .

Cell LineIC50 (µM)
MDA-MB 2319.5
Caco28.0
PC37.5

The mechanism by which thiazolidinones exert their biological effects often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit DYRK1A and GSK3α/β kinases, which are implicated in various neurodegenerative diseases and cancers .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated several thiazolidinone derivatives against common pathogens, confirming their potential as effective antimicrobial agents .
  • Anticancer Evaluation : Another investigation focused on the cytotoxicity of thiazolidinones against different tumor cell lines, highlighting the compound's ability to induce apoptosis in cancer cells through kinase inhibition .

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